Meglumine cyclic adenylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

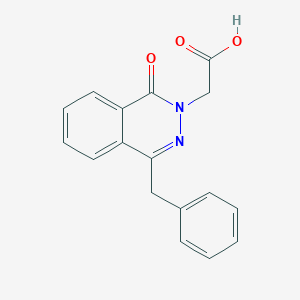

Meglumine cyclic adenylate (MCA) is a cyclic nucleotide that has been used extensively in scientific research for its ability to modulate cellular signaling pathways. MCA is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a variety of biochemical and physiological effects.

Mécanisme D'action

Meglumine cyclic adenylate acts by binding to the regulatory subunit of PKA, causing a conformational change that releases the catalytic subunit. The catalytic subunit then phosphorylates downstream targets, leading to changes in cellular signaling pathways. Meglumine cyclic adenylate has been shown to activate PKA in a dose-dependent manner, with maximal activation occurring at concentrations of 10-100 μM.

Biochemical and Physiological Effects

Meglumine cyclic adenylate has a variety of biochemical and physiological effects. It has been shown to increase the activity of PKA, leading to downstream phosphorylation events. Meglumine cyclic adenylate has also been shown to increase the activity of cyclic AMP-responsive transcription factors, leading to changes in gene expression. In addition, Meglumine cyclic adenylate has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Meglumine cyclic adenylate in lab experiments is its potency and specificity. Meglumine cyclic adenylate is a highly specific activator of PKA and has been shown to have minimal off-target effects. Another advantage is its stability. Meglumine cyclic adenylate is stable in solution for extended periods of time, making it a convenient tool for long-term experiments. One limitation of using Meglumine cyclic adenylate is its cost. Meglumine cyclic adenylate is relatively expensive compared to other research reagents, which may limit its use in some labs.

Orientations Futures

There are several future directions for research involving Meglumine cyclic adenylate. One area of research is the development of new Meglumine cyclic adenylate analogs with improved properties, such as increased potency or specificity. Another area of research is the use of Meglumine cyclic adenylate in animal models to study the role of cyclic AMP-dependent signaling pathways in disease states. Finally, Meglumine cyclic adenylate could be used in combination with other research reagents to investigate the complex interactions between different signaling pathways.

Méthodes De Synthèse

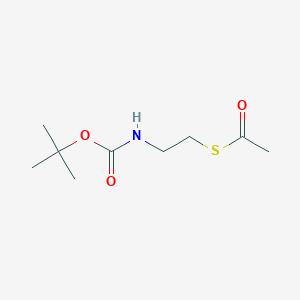

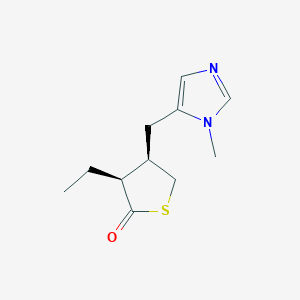

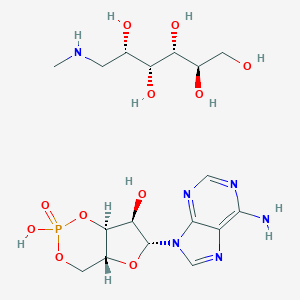

Meglumine cyclic adenylate is synthesized by the reaction of meglumine with cyclic AMP. Meglumine is a derivative of glucose that is commonly used as a pharmaceutical excipient. The reaction between meglumine and cyclic AMP is catalyzed by the enzyme adenylate cyclase. The resulting product is purified by chromatography to obtain pure Meglumine cyclic adenylate.

Applications De Recherche Scientifique

Meglumine cyclic adenylate has been widely used in scientific research as a tool to study the role of cyclic AMP-dependent signaling pathways in cellular processes. It has been used to investigate the regulation of gene expression, cell proliferation, differentiation, and apoptosis. Meglumine cyclic adenylate has also been used to study the role of cyclic AMP in neurotransmitter release, synaptic plasticity, and learning and memory.

Propriétés

Numéro CAS |

113960-50-2 |

|---|---|

Nom du produit |

Meglumine cyclic adenylate |

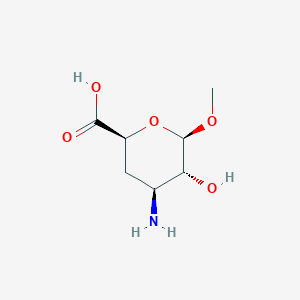

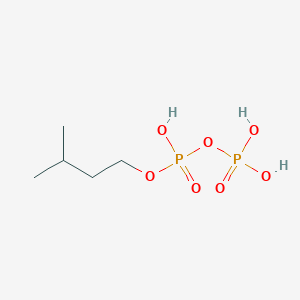

Formule moléculaire |

C17H29N6O11P |

Poids moléculaire |

524.4 g/mol |

Nom IUPAC |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C10H12N5O6P.C7H17NO5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-13H,2-3H2,1H3/t4-,6-,7-,10-;4-,5+,6+,7+/m10/s1 |

Clé InChI |

XCZOROGNAGPSKP-PZTBSLMLSA-N |

SMILES isomérique |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

SMILES canonique |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Synonymes |

meglumine cyclic adenylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)

![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)